molecular formula C11H18BrN5OS B455074 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B455074
M. Wt: 348.27g/mol
InChI Key: RYURYSGTVLMFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N-isobutylhydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
  • N-isobutylhydrazinecarbothioamide
  • 2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide

Uniqueness

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both a bromo group and a hydrazinecarbothioamide moiety, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for further research and development .

Properties

Molecular Formula

C11H18BrN5OS

Molecular Weight

348.27g/mol

IUPAC Name

1-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C11H18BrN5OS/c1-6(2)5-13-11(19)15-14-10(18)9-8(12)7(3)17(4)16-9/h6H,5H2,1-4H3,(H,14,18)(H2,13,15,19)

InChI Key

RYURYSGTVLMFJD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NNC(=S)NCC(C)C)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NNC(=S)NCC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.